molecular formula C15H17ClN2O4S B11098399 ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

Cat. No.: B11098399
M. Wt: 356.8 g/mol
InChI Key: GCTWDCWOQMXUTP-UHFFFAOYSA-N
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Description

Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate is a synthetic organic compound with the molecular formula C₁₅H₁₇ClN₂O₄S It is characterized by the presence of a chlorophenyl group, a dioxopyrrolidinyl ring, and a cysteinate moiety

Preparation Methods

The synthesis of ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxopyrrolidinyl ring: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidinyl ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the cysteinate moiety: The final step involves the esterification of the intermediate compound with cysteine and ethanol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can be compared with other similar compounds, such as:

    Ethyl S-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: This compound has an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.

    Ethyl S-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: The presence of a bromine atom instead of chlorine may result in different reactivity and biological activity.

    Ethyl S-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: The substitution of a methyl group for the chlorine atom may lead to changes in the compound’s properties and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C15H17ClN2O4S

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 2-amino-3-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate

InChI

InChI=1S/C15H17ClN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-4-9(16)6-10/h3-6,11-12H,2,7-8,17H2,1H3

InChI Key

GCTWDCWOQMXUTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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